3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]-
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Overview
Description
3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- is a complex organic compound that features a pyrrolidinecarboxamide core, a triazole ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinecarboxamide core, followed by the introduction of the triazole ring and the trifluoromethoxyphenyl group. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The triazole ring and trifluoromethoxyphenyl group play crucial roles in binding to enzymes and receptors, leading to various biological effects. The compound’s ability to modulate these targets makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share structural similarities with the triazole ring and exhibit similar biological activities.
Indole derivatives: Indole derivatives also possess aromatic rings and nitrogen atoms, making them comparable in terms of chemical properties and applications.
Uniqueness
What sets 3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it particularly valuable in medicinal chemistry .
Properties
CAS No. |
1630905-42-8 |
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Molecular Formula |
C20H16F3N5O3 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H16F3N5O3/c21-20(22,23)31-16-6-2-5-15(9-16)28-10-13(8-17(28)29)19(30)26-14-4-1-3-12(7-14)18-24-11-25-27-18/h1-7,9,11,13H,8,10H2,(H,26,30)(H,24,25,27) |
InChI Key |
ZCBKEFBODFYZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)OC(F)(F)F)C(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Origin of Product |
United States |
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